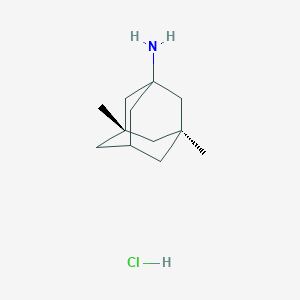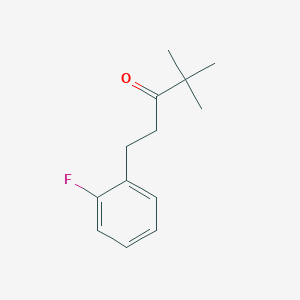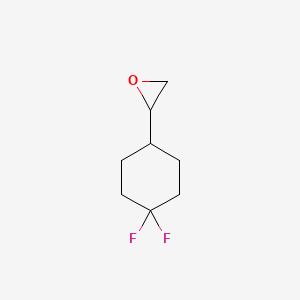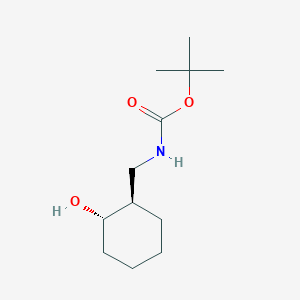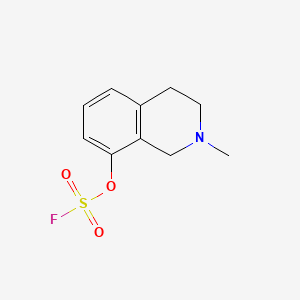
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate is a synthetic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate typically involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with a sulfurofluoridating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction may require the presence of a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The sulfurofluoridate group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace the sulfurofluoridate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the tetrahydroisoquinoline scaffold.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol: A closely related compound with similar structural features but different functional groups.
1,2,3,4-Tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline class, known for its diverse biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with potential neuroprotective and anti-inflammatory properties.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate stands out due to its unique sulfurofluoridate group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development.
Eigenschaften
Molekularformel |
C10H12FNO3S |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
8-fluorosulfonyloxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H12FNO3S/c1-12-6-5-8-3-2-4-10(9(8)7-12)15-16(11,13)14/h2-4H,5-7H2,1H3 |
InChI-Schlüssel |
NHTWWDQYQJEGII-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1)C(=CC=C2)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


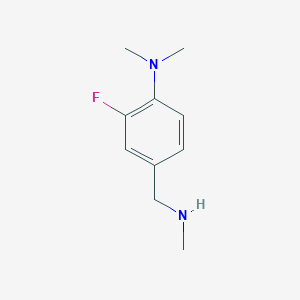
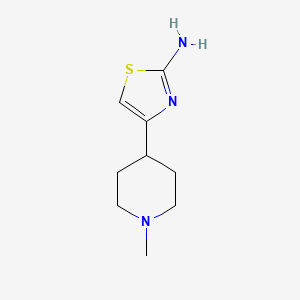
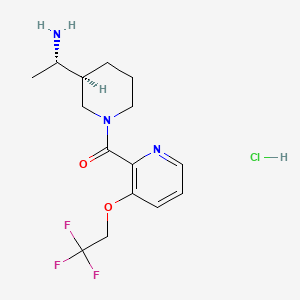
![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13586850.png)
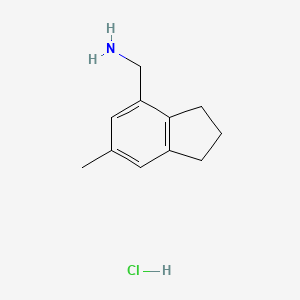
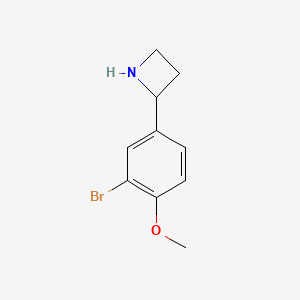
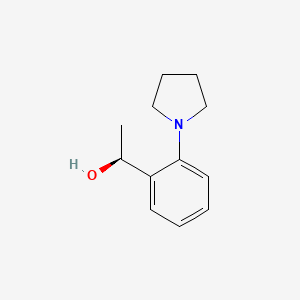

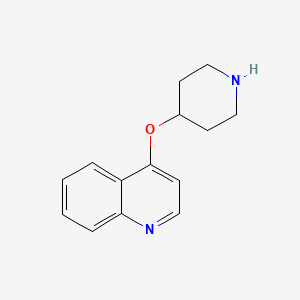
![[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13586883.png)
